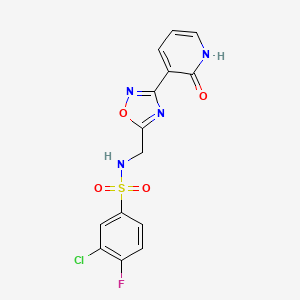

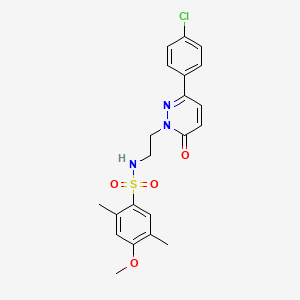

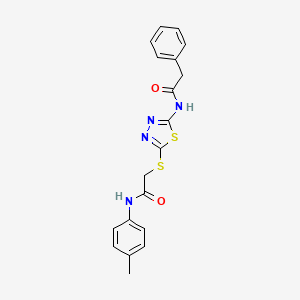

3-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives has been a subject of interest due to their potential as inhibitors of human carbonic anhydrases and antitumor agents. A novel set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized and showed low nanomolar affinity against cancer-related CA IX, with chloro group at the meta position increasing affinity to all CAs . Another study synthesized three series of novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides with remarkable activity and selectivity toward certain cancer cell lines . Additionally, novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized as potential anticancer agents, with some compounds showing remarkable activity against a variety of human tumor cell lines . Furthermore, novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides and their N-aroyl derivatives were synthesized and evaluated for in vitro anticancer activity, with one compound showing broad-spectrum activity .

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonamide derivatives has been characterized in several studies. For instance, the crystal structure of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate was determined, revealing a dihedral angle of 84.4° between the sulfonyl and benzoyl benzene rings and a network of hydrogen bonds forming layers in the crystal . This structural information is crucial for understanding the interaction of these compounds with their biological targets.

Chemical Reactions Analysis

The chemical reactivity of chlorinated benzenesulfonamide derivatives is closely related to their potential as inhibitors and antitumor agents. The introduction of various substituents, such as triazole or oxadiazole groups, affects the binding affinity to carbonic anhydrases . Similarly, the presence of a fluorine atom can significantly enhance the selectivity of COX-2 inhibitors, as demonstrated by the identification of a potent and highly selective orally active COX-2 inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzenesulfonamide derivatives are influenced by their molecular structure and substituents. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of a fluorine atom not only increased the COX1/COX-2 selectivity but also contributed to the oral activity of the COX-2 inhibitor JTE-522 . The hydrogen bonding capabilities, as seen in the crystal structure of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate, are indicative of the solubility and stability of these compounds .

Applications De Recherche Scientifique

Synthesis and Activity

The synthesis of benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties, including structures analogous to the specified compound, has been reported. These compounds exhibit antimicrobial and anti-HIV activities, suggesting their potential in addressing infectious diseases and conditions related to HIV (Iqbal et al., 2006).

Antitumor Activity

Further research has explored the antitumor properties of benzenesulfonamide derivatives. For instance, a study on novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives highlighted their in vitro antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006). This indicates the potential of such compounds in cancer therapy.

Photosensitizing Properties

The photosensitizing efficacy of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been investigated for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yields, making them suitable for cancer treatment through Type II photosensitizing mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Effects

Studies on chlorinated pyrrolidinone-bearing benzenesulfonamides have shown their inhibitory effects on human carbonic anhydrases, especially those related to cancer (CA IX). These findings suggest potential for the development of selective inhibitors for cancer therapy (Balandis et al., 2020).

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4O4S/c15-10-6-8(3-4-11(10)16)25(22,23)18-7-12-19-13(20-24-12)9-2-1-5-17-14(9)21/h1-6,18H,7H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONLMUBACWADOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)

![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2546419.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)

![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)